1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a piperazine ring with an azetidine moiety, which may impart specific biological activities.
1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is classified as a heterocyclic organic compound. It belongs to the subclass of piperazine derivatives, which are known for their diverse biological activities, including anti-anxiety, antidepressant, and antipsychotic effects.
The synthesis of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride typically involves several steps that may include:
Specific synthetic routes may vary, but common reagents include alkyl halides for azetidine formation and amines for piperazine synthesis. The use of solvents like acetonitrile or ethanol is typical, and reactions are often conducted under controlled temperatures to optimize yields .
The molecular structure of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride can be described as follows:
The molecular formula is , with a molecular weight of approximately 227.15 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the azetidine ring.
1-(1-Methylazetidin-3-yl)piperazine dihydrochloride can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to determine purity and yield.
The mechanism of action for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is not fully elucidated but is hypothesized to involve interactions with neurotransmitter receptors due to its structural similarity to known psychoactive compounds. It may modulate pathways related to serotonin or dopamine signaling, contributing to its potential therapeutic effects.
Relevant analyses such as infrared spectroscopy and mass spectrometry can provide further insights into its structural characteristics .
1-(1-Methylazetidin-3-yl)piperazine dihydrochloride has potential applications in various scientific fields:
The compound's unique structure offers opportunities for further modification and exploration in drug development pipelines, particularly in targeting neurological disorders .
Retrosynthetic deconstruction of 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (molecular formula: C₈H₁₇N₃·2HCl, InChIKey: HKPLQZCDRCICMY-UHFFFAOYSA-N) reveals two primary disconnections (Figure 1). The first severs the C-N bond between the azetidine and piperazine rings, yielding 1-methylazetidin-3-amine and piperazine as potential precursors. However, the high symmetry and nucleophilicity of free piperazine present regioselectivity challenges during N-alkylation. Alternative disconnection identifies N-Boc-piperazine and 3-(mesyloxy)-1-methylazetidine as advanced intermediates, where the Boc group mitigates dialkylation. A third approach leverages aza-Michael addition, where protonated piperazine attacks an azetidine-derived electron-deficient alkene (e.g., methyl acrylate derivative), followed by reductive amination. Computational modeling indicates steric hindrance at the azetidine C3 position favors monoalkylation over dialkylation (<10% byproduct predicted) when using protonated piperazine intermediates [4] [6].
Table 1: Retrosynthetic Pathways Evaluation
Disconnection Strategy | Key Intermediate(s) | Advantages | Limitations |
---|---|---|---|
C-N bond cleavage | 1-Methylazetidin-3-amine + Piperazine | Minimal steps | Poor regioselectivity (≤40% yield) |
Protected piperazine route | N-Boc-piperazine + 1-Methyl-3-haloazetidine | High regiocontrol (>85% yield) | Requires deprotection/acidification |
Aza-Michael addition | Acrylate-azetidine + Piperazine monohydrochloride | One-pot feasibility | Reductive amination complexity |
Construction of the azetidine-piperazine hybrid hinges on selective N-alkylation. 1-Methylazetidin-3-ol serves as a pivotal precursor, synthesized via intramolecular cyclization of N-methyl-1,3-diaminopropane under Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine) or via ring closure of 1,3-dibromopropane with methylamine. Conversion to the mesylate (methanesulfonyl chloride/triethylamine) or bromide (PBr₃) enables nucleophilic displacement. Piperazine monoalkylation employs two optimized methods:
Critical side reactions include azetidine ring-opening under acidic conditions and dialkylation (up to 30% without stoichiometric control). Microwave irradiation (80°C, 2 hours) reduces side products by 40% compared to thermal methods [4].
Azetidine’s secondary amine necessitates protection during piperazine coupling to prevent quaternary salt formation. Comparative studies reveal:
For piperazine, Boc protection ensures monoalkylation. Post-coupling deprotection generates the free amine for salt formation. Polymer-supported metal catalysts (e.g., Ce(III)-macroporous resin) accelerate coupling rates by 3-fold by activating the alkyl halide intermediate [4] [8].
Table 2: Protecting Group Performance
Protecting Group | Coupling Yield (%) | Deprotection Efficiency (%) | Ring Stability |
---|---|---|---|
Boc | 85 | 95 | High |
Cbz | 82 | 65* | Moderate |
Acetyl | 70 | 60 | Low |
*Hydrogenolysis causes partial azetidine saturation.
Dihydrochloride salt formation enhances crystallinity, stability, and aqueous solubility. Titration of 1-(1-methylazetidin-3-yl)piperazine with hydrochloric acid (2.1 equivalents) in isopropanol at 0°C affords the dihydrochloride as a hygroscopic white solid. X-ray diffraction confirms protonation at both piperazine nitrogens, with chloride ions hydrogen-bonded to N⁺-H (bond length: 3.09 Å). The azetidine nitrogen remains non-protonated due to steric shielding from the methyl group. Solid-state stability studies (40°C/75% RH) show <0.5% degradation over 30 days versus 5% for the free base. Salt formation shifts the melting point from 87°C (free base oil) to 215°C (decomposition), improving handling [1] [6]. Moisture absorption is minimized (<1% w/w) when crystallized from ethanol/diethyl ether [1].
Scale-up hurdles include:1. N-Alkylation Kinetics: Low conversion (<50%) in piperazine monoalkylation due to competing dialkylation. Solutions:- Continuous Flow Reactors: A prototype flow microwave reactor (10 mL/min residence time) with heterogeneous Cu(II) catalysis achieves 92% conversion at 100°C, reducing byproducts to <5% [4].- Phase-Transfer Catalysis: Benzyltriethylammonium chloride in toluene/water boosts alkylation rate by 4× via interfacial activation [4].2. Azetidine Ring Closure: Intramolecular SN₂ cyclization of 1,3-dihalopropanes suffers from polymerization. Mitigation strategies:- High-Dilution Conditions: Slow addition (0.01 M) reduces oligomerization to <10% [5].- Epoxide Amination: Reacting 1,2-epoxy-3-bromopropane with methylamine avoids polyalkylation, yielding 1-methylazetidin-3-ol at 70% efficiency [5].3. Purification: Chromatography is impractical for bulk amines. Acid-base extraction (pH swing between 4 and 10) isolates the product with ≥98% purity. Process mass intensity (PMI) is reduced to 32 versus 186 for column purification [4] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0